molecular formula C8H9NO3 B6165630 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid CAS No. 4328-87-4

3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

Cat. No.: B6165630
CAS No.: 4328-87-4
M. Wt: 167.16 g/mol
InChI Key: HMUZXOCYGAVFIY-UHFFFAOYSA-N
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Description

An Introduction to Pyridine (B92270) Carboxylic Acids: Structural Frameworks and Research Significance

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The nitrogen atom within the heterocyclic ring imparts unique electronic properties and reactivity to these molecules. 360iresearch.com This structural motif is a cornerstone in the synthesis of a wide array of products, from pharmaceuticals to agricultural chemicals. 360iresearch.cominnovations-report.com

The position of the carboxyl group relative to the nitrogen atom gives rise to three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These isomers and their derivatives are highly versatile scaffolds in medicinal chemistry, displaying a broad spectrum of biological activities. nih.gov Their ability to be readily fused with other aryl or heteroaryl moieties opens up new avenues for drug discovery. nih.gov The coordination chemistry of pyridine carboxylic acids is also a rich field of study, with their ability to form stable complexes with various metal ions. researchgate.net

A Look Back: The Synthesis and Characterization of Pyridine Carboxylic Acids

The history of pyridine carboxylic acid synthesis is marked by the development of various oxidation processes. Early methods involved the oxidation of pyridine derivatives, such as picolines (methylpyridines) or quinoline, using strong oxidizing agents like potassium permanganate (B83412) or nitric acid in a sulfuric acid medium. google.com While effective, these early processes often suffered from low yields, slow reaction rates, or the use of hazardous and expensive chemicals. google.com

Over the years, significant efforts have been made to develop more efficient and scalable synthetic routes. These include liquid phase and vapor phase reactions, electrochemical oxidation, and even biological oxidation methods. googleapis.com For instance, a patented process describes the oxidation of heterocyclic aromatic nitrogen compounds using perchloric acid at elevated temperatures to produce pyridine carboxylic acids in good yields. google.com More recent advancements have focused on vapor phase oxidation using vanadia-based catalysts, which offer a more industrially viable process with high purity and yield. google.com

The Forefront of Research: Functionalized Pyridines and Hydroxypyridines

The current research landscape is vibrant with investigations into functionalized pyridines and hydroxypyridines, driven by their potential applications in drug development and materials science. innovations-report.com Scientists are actively exploring novel methods for the selective functionalization of the pyridine ring, which is crucial for fine-tuning the properties of the resulting molecules. innovations-report.com A significant breakthrough has been the development of strategies for the "meta-C-H functionalization" of pyridines, a previously challenging transformation that opens up new possibilities for modifying pyridine-containing drugs and organic functional materials. innovations-report.com

Hydroxypyridines, in particular, are gaining attention due to their unique electronic and hydrogen-bonding capabilities. Research into the synthesis and structural characterization of various hydroxypyridine derivatives, such as 3,6-dihydroxypicolinic acid, provides valuable insights into their chemical behavior and potential applications. nih.gov Furthermore, the use of functionalized graphene oxides with pyridine-based moieties is being explored for applications like corrosion inhibition, showcasing the diverse utility of these compounds. researchgate.net The market for pyridine and its derivatives is also experiencing significant growth, fueled by technological innovations and an increasing emphasis on sustainability in chemical processes. 360iresearch.com

The Contemporary Importance of 3-Hydroxy-2,6-dimethylpyridine-4-carboxylic Acid

Within this dynamic research context, this compound stands out as a compound with considerable research relevance. Its specific substitution pattern—a hydroxyl group, two methyl groups, and a carboxylic acid group on the pyridine ring—imparts a unique combination of properties that make it a valuable building block in various scientific endeavors.

This versatile material is utilized in diverse areas of scientific research, including drug synthesis and organic chemistry. smolecule.com The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. While specific, detailed research findings on this particular compound are often part of proprietary studies, its structural similarity to other well-studied hydroxypyridine carboxylic acids suggests its potential in areas such as medicinal chemistry, coordination chemistry, and materials science. The continued exploration of compounds like this compound is essential for advancing our understanding of chemical principles and developing new technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4328-87-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)5(2)9-4/h3,10H,1-2H3,(H,11,12)

InChI Key

HMUZXOCYGAVFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)O)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Hydroxy 2,6 Dimethylpyridine 4 Carboxylic Acid

De Novo Synthesis Approaches for Pyridine (B92270) Ring Construction

The creation of the pyridine core with the desired substituents in a single, well-orchestrated sequence of reactions is a highly efficient strategy. This section delves into various de novo approaches, including classical named reactions and modern synthetic innovations.

Hantzsch Pyridine Synthesis Modifications and Optimization for the Compound

The Hantzsch pyridine synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgthermofisher.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.org

While the standard Hantzsch synthesis is a powerful tool for the preparation of symmetrically substituted pyridines, its application to the synthesis of unsymmetrical and specifically functionalized pyridines such as 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid requires significant modifications. thermofisher.com The direct synthesis of 3-hydroxypyridines via the Hantzsch reaction is not straightforward. However, modifications involving the use of α,β-unsaturated compounds and enamines can lead to the desired substitution pattern. For instance, a two-step synthesis via a Knoevenagel intermediate allows for the preparation of unsymmetrical 1,4-dihydropyridines which can be precursors to the target molecule. nih.gov

Optimization of the Hantzsch reaction often focuses on improving yields and simplifying reaction conditions. The use of microwave irradiation and greener solvents like water has been shown to accelerate the reaction and improve efficiency. wikipedia.org For the synthesis of a molecule like this compound, a modified Hantzsch approach could be envisioned starting from precursors that already contain the necessary functionalities or can be easily converted to them post-synthesis.

Parameter Traditional Hantzsch Synthesis Potential Modifications for Target Compound
Reactants Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetatePrecursors with protected hydroxyl and carboxylic acid functionalities.
Reaction Conditions Often requires harsh conditions and long reaction times. wikipedia.orgMicrowave irradiation, use of ionic liquids or greener solvents. wikipedia.org
Product Symmetrical 1,4-dihydropyridine. thermofisher.comUnsymmetrical 1,4-dihydropyridine precursor to the target molecule.

Alternative Hetero-Diels-Alder Cycloadditions and Related Annulation Strategies

The hetero-Diels-Alder reaction provides a powerful and modular approach for the construction of six-membered heterocyclic rings. In the context of pyridine synthesis, this [4+2] cycloaddition typically involves a 1-aza-1,3-butadiene reacting with an alkyne. This methodology is particularly well-suited for the synthesis of polysubstituted 3-hydroxypyridines.

A notable strategy involves the reaction of silylated enol oximes (acting as 1-azadienes) with alkynes, which can furnish 2,5,6-trisubstituted 3-hydroxypyridines in a single step with high yields. Importantly, the use of monosubstituted alkynyl ketones in this reaction has been shown to proceed with exceptional regioselectivity, which is a critical consideration for the synthesis of a specifically substituted molecule like this compound.

The mechanism of this hetero-Diels-Alder reaction is believed to proceed through a concerted [4+2] cycloaddition, followed by the elimination of a leaving group to achieve aromatization to the pyridine ring. The choice of substituents on both the azadiene and the dienophile can be tailored to introduce the desired functionalities, such as the methyl groups at C-2 and C-6, the hydroxyl group at C-3, and a precursor to the carboxylic acid at C-4.

Cascade Reactions and Multi-Component Approaches to the Pyridine Core

Cascade reactions, also known as domino or tandem reactions, offer an elegant and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. nih.govrsc.orgnih.govfigshare.com These reactions involve a series of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next.

For the synthesis of polysubstituted pyridines, several cascade and multi-component strategies have been developed. A metal-free, one-pot cascade reaction involving aldehydes, phosphorus ylides, and propargyl azide (B81097) has been reported for the synthesis of polysubstituted pyridines. The sequence involves a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. figshare.com

Another approach involves the cascade annulation of isopropene derivatives, which can act as C3 synthons, with an ammonium source and a carbon source like formaldehyde (B43269) or dimethyl sulfoxide (B87167) to yield diverse substituted pyridines. nih.gov While not directly demonstrated for this compound, these methodologies highlight the potential for designing a convergent multi-component strategy that could assemble the target molecule's core with the required substituents in a highly efficient manner.

Regioselective Functionalization and Derivatization Strategies

An alternative to de novo ring synthesis is the functionalization of a pre-existing, simpler pyridine scaffold. This approach relies on the ability to introduce and manipulate functional groups at specific positions on the pyridine ring with high selectivity.

Introduction and Manipulation of Hydroxyl Functionality

The direct and selective introduction of a hydroxyl group at the C-3 position of a pyridine ring is a challenging transformation due to the electronic nature of the heterocycle. However, recent advances have provided effective methods to achieve this.

One promising strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.gov This metal-free transformation allows for the formal C-3 selective hydroxylation of pyridines with operational simplicity and compatibility with a diverse range of functional groups. The reaction proceeds via the photoexcitation of the pyridine N-oxide, leading to an oxaziridine (B8769555) intermediate which then rearranges to the 3-hydroxypyridine (B118123). This method has been successfully applied to a variety of substituted pyridines, suggesting its potential applicability to a 2,6-dimethylpyridine-4-carboxylic acid precursor. nih.gov

Another approach to C-3 hydroxylation is through electrochemical methods. Electrochemical aromatic C-H hydroxylation has been demonstrated for a range of arenes, including pyridine derivatives, without the need for catalysts or chemical oxidants. nih.gov This method often proceeds with regioselectivity that is consistent with electrophilic aromatic substitution.

Method Description Potential for Target Compound
Photochemical Isomerization of Pyridine N-Oxides Metal-free C-3 selective hydroxylation via an oxaziridine intermediate. nih.govHigh potential for regioselective introduction of the hydroxyl group onto a 2,6-dimethylpyridine-4-carboxylic acid scaffold.
Electrochemical C-H Hydroxylation Catalyst- and oxidant-free hydroxylation of aromatic C-H bonds. nih.govCould be a viable method, though regioselectivity would need to be carefully controlled.

Selective Methylation at C-2 and C-6 Positions

The introduction of methyl groups at the C-2 and C-6 positions of a pyridine ring can be achieved through various methods. For a substrate that already contains a hydroxyl and a carboxylic acid group, the choice of methylation strategy is crucial to avoid unwanted side reactions.

Chemoselective O-methylation of hydroxypyridines is a common challenge due to the competing N-methylation of the ring nitrogen. tandfonline.com However, specific conditions, such as the use of ethereal-diazomethane in tert-butanol (B103910) at low temperatures, have been shown to favor O-methylation. tandfonline.com For the introduction of methyl groups at the carbon atoms of the ring, a different approach is required.

The synthesis of 2,6-lutidine (2,6-dimethylpyridine) can be achieved through the condensation of ethyl acetoacetate, formaldehyde, and ammonia, followed by oxidation, saponification, and decarboxylation. orgsyn.org This suggests that building the 2,6-dimethylpyridine (B142122) framework first, followed by the introduction of the hydroxyl and carboxylic acid groups, is a viable synthetic route.

Alternatively, direct methylation of a pre-functionalized pyridine is possible. The methylation of 3-hydroxypyridine can be controlled to favor either O-methylation or N-methylation depending on the reaction conditions. tandfonline.comresearchgate.net However, selective C-methylation at the 2 and 6 positions of a 3-hydroxypyridine-4-carboxylic acid would likely require a more sophisticated approach, possibly involving organometallic reagents or directed metalation strategies.

Carboxylation Techniques for the C-4 Position

The introduction of a carboxyl group at the C-4 position of the 3-hydroxy-2,6-dimethylpyridine nucleus is a critical transformation. The primary challenge lies in achieving regioselectivity, directing the carboxylation specifically to the C-4 position, which is activated by the hydroxyl group at C-3. The Kolbe-Schmitt reaction is a well-established and highly relevant method for this purpose. wikipedia.orgchemeurope.com

The Kolbe-Schmitt reaction is a carboxylation process that typically involves the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure. dbpedia.org This methodology is applicable to electron-rich heteroaromatic compounds, including hydroxypyridines. jk-sci.com The reaction proceeds via the nucleophilic addition of the phenoxide (or in this case, a pyridinoxide) to CO2. wikipedia.org

The general mechanism, adapted for the synthesis of this compound, begins with the deprotonation of the starting material, 3-hydroxy-2,6-dimethylpyridine, using a strong base like sodium hydroxide (B78521) to form the corresponding sodium pyridinoxide. This pyridinoxide anion then acts as the nucleophile, attacking carbon dioxide. The choice of alkali metal cation can influence the regioselectivity of the carboxylation (ortho- vs. para- to the hydroxyl group). For phenols, smaller counterions like Na+ often favor ortho-carboxylation, which in this pyridine system corresponds to the desired C-4 position. jk-sci.com The reaction is typically followed by acidification to yield the final carboxylic acid product.

Key parameters influencing the success of this carboxylation include temperature, pressure, the choice of base, and the solvent. For the reaction to proceed efficiently, anhydrous conditions are often necessary, as the presence of water can decrease the yield. jk-sci.com

Table 1: General Conditions for Kolbe-Schmitt Carboxylation of Phenols and Analogues

Parameter Typical Range/Condition Purpose Reference
Substrate Phenol (B47542), Naphthol, Hydroxypyridine Electron-rich aromatic ring jk-sci.com
Base NaOH, KOH, K2CO3 Forms the nucleophilic phenoxide/pyridinoxide jk-sci.com
Reagent Carbon Dioxide (CO2) Carbon source for the carboxyl group wikipedia.org
Pressure 5 - 100 atm Increases CO2 concentration in the reaction medium dbpedia.org
Temperature 125 - 150 °C Provides activation energy for the reaction dbpedia.org

| Work-up | Acid (e.g., H2SO4) | Protonates the carboxylate salt to yield the acid | wikipedia.org |

While the Kolbe-Schmitt reaction is the most direct and historically significant method, modern variations and alternative carboxylation strategies continue to be developed. For instance, enzymatic carboxylation using decarboxylases in reverse has been explored for other hydroxyaromatic compounds, offering a greener alternative under milder conditions. mdpi.com

Enantioselective and Diastereoselective Synthesis of Chiral Analogues (If Applicable)

The parent molecule, this compound, is achiral. However, the development of synthetic routes to chiral analogues is of significant interest in medicinal chemistry, where stereochemistry often dictates biological activity. Methodologies for achieving enantioselective synthesis of chiral pyridine cores can be broadly categorized into chiral auxiliary-mediated approaches, organocatalysis, and biocatalysis.

Chiral auxiliary-mediated synthesis is a classical approach to stereocontrol. In this strategy, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent chemical transformation to occur diastereoselectively. After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product.

While specific applications of this method for direct analogues of this compound are not extensively documented, the principle can be applied to precursors. For example, a chiral auxiliary could be attached to a side chain of a pyridine precursor to direct an asymmetric reaction, such as a conjugate addition or an alkylation, that establishes a stereocenter. The synthesis of chiral piperidines, which can be accessed from pyridine precursors, has been achieved using such strategies.

Modern asymmetric synthesis increasingly relies on organocatalysis and biocatalysis, which avoid the need for stoichiometric chiral auxiliaries and often offer higher efficiency and greener profiles.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be used to catalyze a wide range of enantioselective transformations. For the synthesis of chiral pyridine analogues, organocatalysis has been successfully applied to the Hantzsch synthesis of 1,4-dihydropyridines. For instance, chiral BINOL-derived phosphoric acids have been shown to catalyze the asymmetric synthesis of 1,4-dihydropyridines, which are structural relatives of pyridines and can serve as precursors. mdpi.com The mechanism typically involves the activation of an intermediate through hydrogen bonding with the chiral catalyst, enabling a highly stereoselective nucleophilic attack. mdpi.com

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity under mild, often aqueous, conditions. While the direct biocatalytic synthesis of the target compound is not established, related transformations are well-known. For example, microorganisms can perform highly regioselective hydroxylations of pyridine carboxylic acids. nih.gov Furthermore, engineered enzymes like D-lactate dehydrogenase have been used for the asymmetric reduction of α-keto carboxylic acids to produce chiral α-hydroxy carboxylic acids with high enantiomeric excess, demonstrating the potential for creating chiral functional groups on heterocyclic scaffolds.

Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes through measures such as catalyst development, waste reduction, and the use of benign solvents. nih.govrsc.org

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of pyridine carboxylic acid synthesis, several innovative catalytic systems have been reported.

Heterogeneous Catalysis: For the industrial production of pyridine carboxylic acids, vapor-phase oxidation of alkylpyridines (e.g., picolines) is a common route. The development of robust heterogeneous catalysts, such as those based on vanadium and titanium oxides (V-Ti-O), allows for continuous processes with high throughput and catalyst recyclability. google.com These catalysts facilitate the selective oxidation of methyl groups to carboxylic acids.

Organocatalysis: Pyridine dicarboxylic acids themselves have been employed as bifunctional organocatalysts. For example, pyridine-2,6-dicarboxylic acid has been used to catalyze the hydrophosphonylation of aldehydes and ketones in water, demonstrating that molecules from this class can serve as efficient, metal-free, and reusable catalysts for other transformations. organic-chemistry.org

Photochemical Organocatalysis: Novel photochemical methods using organocatalysts like dithiophosphoric acid have been developed for the C-4 functionalization of pyridines. iciq.orgresearchgate.netacs.org These reactions proceed under mild conditions using light as the energy source, offering a sustainable alternative to high-temperature methods.

Table 2: Examples of Green Catalysis in Pyridine Chemistry

Catalytic Approach Catalyst Example Transformation Green Advantages Reference
Vapor-Phase Oxidation V2O5-TiO2 Oxidation of alkylpyridines Continuous process, recyclable catalyst google.com
Bifunctional Organocatalysis Pyridine-2,6-dicarboxylic acid Hydrophosphonylation Metal-free, aqueous medium, reusable organic-chemistry.org
Photochemical Organocatalysis Dithiophosphoric acid C-H Functionalization of pyridines Mild conditions, light-driven iciq.orgresearchgate.net

| Biocatalysis | Rhodococcus jostii | Conversion of lignin (B12514952) to pyridine dicarboxylic acids | Uses renewable feedstock, aqueous medium | acsgcipr.org |

Replacing volatile organic solvents with water or eliminating solvents altogether significantly improves the environmental profile of a synthetic process.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The use of water as a solvent has been demonstrated for organocatalytic reactions involving pyridine carboxylic acids, where it can enhance reactivity and selectivity. organic-chemistry.org Biocatalytic routes for producing pyridine derivatives from renewable feedstocks like lignin are inherently aqueous processes. acsgcipr.org

Solvent-Free and Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often allows for solvent-free conditions. One-pot, multicomponent reactions to synthesize substituted pyridines have been efficiently carried out under microwave irradiation without a solvent, leading to high yields and simplified work-up procedures. nih.gov Additionally, solid-state reactions at room temperature represent another green approach, which has been used to synthesize metal complexes of pyridine-2,6-dicarboxylic acid. ijcce.ac.ir These methods minimize waste and energy consumption, aligning with the core tenets of sustainable chemistry.

Synthetic Challenges and Future Directions in this compound Production

The production of this compound is complicated by several factors inherent to the chemistry of substituted pyridines. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene (B151609) derivatives. Furthermore, the presence of multiple substituents can lead to issues of regioselectivity and steric hindrance, making the introduction of functional groups at specific positions a formidable task.

The steric hindrance imposed by the two methyl groups flanking the nitrogen atom can also impede the approach of reagents, particularly for the functionalization of the adjacent C-3 and C-5 positions. This steric crowding can necessitate the use of more reactive reagents and harsher reaction conditions, which may not be compatible with the other functional groups present in the molecule.

Future Directions:

The future of this compound synthesis will likely focus on the development of more efficient, selective, and sustainable methods. Key areas of future research include:

Advanced Catalytic Systems: The exploration of novel transition-metal catalysts could enable direct and selective C-H functionalization, bypassing the need for multi-step sequences involving protecting groups and functional group interconversions. Catalytic systems that can overcome the inherent electronic and steric challenges of the polysubstituted pyridine ring are highly sought after.

Flow Chemistry: The use of microreactor technology and flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to improved yields and selectivities, as well as easier process optimization.

Biocatalysis: The application of enzymes in the synthesis of pyridine derivatives is a growing field. Engineered enzymes could offer unparalleled selectivity for the hydroxylation or carboxylation of the pyridine ring under mild and environmentally benign conditions.

Novel Synthetic Strategies: The development of new synthetic disconnections and building blocks will be crucial for creating more convergent and efficient routes to the target molecule. This could involve the construction of the substituted pyridine ring from acyclic precursors in a highly controlled manner.

Recent breakthroughs in the meta-C-H functionalization of pyridines, which involve temporary de-aromatization to reverse the electronic properties of the ring, could pave the way for more direct and efficient methods to introduce the hydroxyl group at the C-3 position. innovations-report.com This "chemical surgery" on the pyridine ring allows for the installation of functional groups in previously difficult-to-access positions. acs.orgeurekalert.org

The continued development of these and other innovative synthetic methodologies will be instrumental in unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 2,6 Dimethylpyridine 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is a primary site for various chemical modifications, including esterification, amidation, decarboxylation, and nucleophilic acyl substitution.

The carboxylic acid functionality of 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid can readily undergo esterification and amidation, which are fundamental reactions for creating ester and amide derivatives, respectively. These reactions typically proceed via nucleophilic acyl substitution. uomustansiriyah.edu.iq

Esterification: In the presence of an alcohol and an acid catalyst, the compound can be converted to its corresponding ester. The reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. elsevierpure.com This reaction often requires coupling agents or conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, to proceed efficiently. rsc.org Direct amidation can also be catalyzed by various reagents, such as boronic acid derivatives or under high temperatures. mdpi.com A range of carboxylic acids can be converted to their corresponding esters and amides with good to excellent yields using promoters like KPF6. nih.gov

Below is a table summarizing potential esterification and amidation reactions:

Reaction TypeReagentsProduct Type
EsterificationMethanol (CH₃OH), H₂SO₄ (catalyst)Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate
EsterificationEthanol (C₂H₅OH), H₂SO₄ (catalyst)Ethyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate
AmidationAmmonia (B1221849) (NH₃), Heat3-hydroxy-2,6-dimethylpyridine-4-carboxamide
AmidationAniline (C₆H₅NH₂), Coupling Agent (e.g., DCC)N-phenyl-3-hydroxy-2,6-dimethylpyridine-4-carboxamide

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The decarboxylation of pyridinecarboxylic acids is a well-studied process, often requiring significant heat. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org

For pyridinecarboxylic acids, the mechanism can be complex. Studies on the analogous compound, 3-hydroxypicolinic acid (3-hydroxy-pyridine-2-carboxylic acid), have shown that the reaction can proceed through different pathways depending on the acidity of the solution. researchgate.net

Ylide Mechanism: At low acidity, the reaction is thought to proceed through a zwitterionic intermediate (ylide), where the pyridine (B92270) nitrogen is protonated and the carboxyl group is deprotonated. This intermediate facilitates the elimination of CO₂. researchgate.net

Protonation Mechanism: At higher acidities, a different mechanism dominates, involving the protonation of the ring at the 2-position. This protonated intermediate then undergoes decarboxylation. researchgate.net

Given the structural similarity, this compound is expected to undergo decarboxylation under thermal conditions, likely proceeding through a similar zwitterionic intermediate facilitated by the pyridine nitrogen. The presence of the electron-donating methyl and hydroxyl groups may influence the reaction rate compared to unsubstituted pyridinecarboxylic acids. The process generally involves heating the acid, which results in the loss of the carboxylic acid group as carbon dioxide. youtube.commasterorganicchemistry.com

The carboxylic acid group itself is relatively unreactive toward nucleophilic acyl substitution because the hydroxyl group is a poor leaving group. libretexts.org To facilitate these reactions, the -OH group is typically converted into a better leaving group.

A common strategy is the conversion of the carboxylic acid to an acyl chloride . This can be achieved by reacting it with thionyl chloride (SOCl₂). The resulting 3-hydroxy-2,6-dimethylpyridine-4-carbonyl chloride is a much more reactive acylating agent. uomustansiriyah.edu.iqlibretexts.org

Anhydride (B1165640) Formation: Acid anhydrides are typically formed from more reactive carboxylic acid derivatives. vanderbilt.edu The 3-hydroxy-2,6-dimethylpyridine-4-carbonyl chloride can react with the sodium salt (carboxylate) of this compound in a nucleophilic acyl substitution reaction to form the corresponding symmetric anhydride. uomustansiriyah.edu.iqmasterorganicchemistry.com

The general mechanism for nucleophilic acyl substitution involves two main steps:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. vanderbilt.edu

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.comkhanacademy.org

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the C3 position is another key site of reactivity, capable of undergoing reactions such as alkylation and acylation. Its nucleophilicity is influenced by the electronic effects of the pyridine ring.

Alkylation: The hydroxyl group can be alkylated to form an ether. This reaction is typically carried out under basic conditions (e.g., using a strong base like sodium hydride) to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis.

Acylation: The hydroxyl group can also be acylated to form an ester. This can be achieved using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine). This reaction competes with reactions at the carboxylic acid moiety, so selective acylation may require the use of protecting groups or specific reaction conditions. researchgate.net Photocatalytic methods have also been developed for the specific acylation of phenolic hydroxyl groups in the presence of aldehydes. nih.gov

The table below outlines potential products from these reactions.

Reaction TypeReagentsFunctional Group FormedProduct Example
Alkylation1. NaH 2. CH₃IEther4-carboxy-3-methoxy-2,6-dimethylpyridine
AcylationAcetyl chloride, PyridineEster3-acetoxy-2,6-dimethylpyridine-4-carboxylic acid

An essential aspect of the chemistry of hydroxypyridines is their existence in tautomeric equilibria with corresponding pyridone forms. chemtube3d.com For 3-hydroxypyridine (B118123) derivatives, this involves an equilibrium between the hydroxy form and a zwitterionic pyridone form.

Unlike 2- and 4-hydroxypyridines, which predominantly exist as the pyridone tautomer, 3-hydroxypyridines often show a more balanced equilibrium that is highly sensitive to the solvent environment. chemtube3d.com

Hydroxypyridine Form: This tautomer has an aromatic pyridine ring with a hydroxyl substituent.

Pyridone (Zwitterionic) Form: This tautomer exists as an internal salt, or zwitterion, with a positive charge on the nitrogen atom and a negative charge on the oxygen atom.

The equilibrium between these two forms can be influenced by solvent polarity. In aqueous solutions, the zwitterionic form is often stabilized by hydrogen bonding with water molecules, shifting the equilibrium towards the pyridone form. researchgate.net In nonpolar solvents, the neutral hydroxypyridine form is typically favored. researchgate.netwuxibiology.com This tautomerism is a critical consideration in mechanistic studies, as the reactivity of the molecule can differ significantly between its tautomeric forms. youtube.com

The tautomeric forms of this compound are illustrated below.

Tautomeric FormKey Structural FeaturesFavored in
3-HydroxypyridineNeutral molecule, aromatic ring, -OH groupNonpolar solvents (e.g., cyclohexane)
Pyridone (Zwitterion)Internal salt, N⁺ and O⁻ centers, non-aromatic diene systemPolar, protic solvents (e.g., water)

Oxidative Transformations of the Hydroxyl Group

The phenolic hydroxyl group at the C-3 position of this compound is susceptible to oxidative transformations, although its reactivity is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the pyridine ring itself. While specific studies on the oxidation of this particular compound are not extensively documented, the reactivity can be inferred from related 3-hydroxypyridine and phenol (B47542) systems.

Oxidation can lead to the formation of quinone-like structures or participate in coupling reactions. The presence of the electron-donating methyl groups at C-2 and C-6 may partially counteract the deactivating effect of the carboxyl group, making the hydroxyl group more amenable to oxidation compared to 3-hydroxypyridine-4-carboxylic acid without the methyl substituents.

Potential oxidative reactions include:

Formation of Dimers or Polymers: Phenolic oxidation, often mediated by metal catalysts or enzymatic systems, can lead to the formation of C-C or C-O coupled dimers and polymers.

Ring Opening: Under harsh oxidative conditions (e.g., using strong oxidants like permanganate (B83412) or ozone), the aromatic pyridine ring itself can be cleaved.

Hydroxylation: Further hydroxylation of the ring is a possibility, although the existing substitution pattern makes this less probable without specific directing catalysts.

The electrochemical oxidation potential would provide a quantitative measure of the ease with which the hydroxyl group can be oxidized. This value is expected to be influenced by the pH, due to the deprotonation of the hydroxyl and carboxylic acid groups.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is a key center of reactivity, behaving as a base and a nucleophile. Its reactivity is modulated by the electronic effects of the ring substituents.

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and readily available for protonation. The presence of both an acidic carboxylic acid group and a phenolic hydroxyl group means the molecule can exist in various protonation states, including a zwitterionic form where the carboxyl group is deprotonated and the pyridine nitrogen is protonated. nih.gov The specific protonation equilibrium is highly dependent on the pH of the solution.

Functional Group Expected pKa Range Effect on Protonation State
Carboxylic Acid (-COOH)2 - 4Deprotonates to -COO⁻ at low pH
Pyridinium (B92312) Nitrogen (N⁺-H)4 - 6Protonated at acidic to neutral pH
Phenolic Hydroxyl (-OH)8 - 10Deprotonates to -O⁻ at high pH

Note: These are estimated pKa ranges based on related structures. Actual values require experimental determination.

This multiple-site protonation capability allows for the formation of various salts with both acids and bases. Reaction with a strong acid like HCl would yield a pyridinium chloride salt, while reaction with a strong base like NaOH would form a sodium carboxylate and/or phenoxide salt.

This compound is an excellent candidate as a chelating ligand in coordination chemistry. It possesses multiple potential donor atoms: the pyridine nitrogen, the hydroxyl oxygen, and the carboxylate oxygen atoms. This allows it to act as a bidentate or potentially tridentate ligand, forming stable complexes with a variety of metal ions.

The most common coordination mode for similar 3-hydroxy-4-pyridinecarboxylic acid derivatives involves chelation through the hydroxyl oxygen and a carboxylate oxygen, forming a stable six-membered ring with the metal center. mdpi.com The pyridine nitrogen can also participate in coordination, leading to more complex structures. The specific coordination mode depends on the metal ion, the reaction conditions, and the stoichiometry.

Studies on related hydroxypyridinecarboxylate ligands have shown their ability to form well-defined complexes with transition metals (e.g., Cu(II), Fe(III), Zn(II)) and other metal ions like aluminum(III). rdd.edu.iqresearchgate.net These complexes often exhibit distinct spectroscopic and electrochemical properties compared to the free ligand.

Potential Donor Atoms Coordination Mode Resulting Chelate Ring Size
Pyridine N, Carboxylate OBidentate5-membered
Hydroxyl O, Carboxylate OBidentate6-membered
Pyridine N, Hydroxyl OBidentate5-membered

The nucleophilic pyridine nitrogen can react with electrophiles.

N-Oxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, results in the formation of the corresponding pyridine N-oxide. arkat-usa.org The N-O bond in pyridine N-oxides introduces unique reactivity, modifying the electronic properties of the ring and enabling further functionalization. The rate of N-oxidation is influenced by the electronic nature of the pyridine ring; the electron-donating methyl groups would facilitate this reaction. arkat-usa.org

Quaternization: The nitrogen atom can be alkylated by reaction with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the molecule's properties and reactivity. The quaternization reaction is a classic example of an Sₙ2 reaction where the pyridine nitrogen acts as the nucleophile.

Reactions Involving the Alkyl Substituents (C-2 and C-6 Methyl Groups)

The methyl groups at the C-2 and C-6 positions are not inert and can participate in a range of chemical transformations, particularly those involving the "benzylic-like" C-H bonds.

The C-H bonds of the methyl groups attached to the pyridine ring are analogous to benzylic C-H bonds in toluene (B28343) derivatives. They are weaker than typical alkyl C-H bonds and are susceptible to radical abstraction and oxidation.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), selective halogenation of the methyl groups can occur to form halomethylpyridine derivatives.

Oxidation: The methyl groups can be oxidized to various higher oxidation states. For instance, selective aerobic oxidation of methylpyridines to pyridinecarboxylic acids can be achieved using radical catalysts like N-hydroxyphthalimide (NHPI) in the presence of metal co-catalysts such as Co(II) or Mn(II). researchgate.net This suggests that under controlled conditions, one or both methyl groups of this compound could be oxidized to hydroxymethyl or carboxyl groups. The reaction proceeds via a radical mechanism involving hydrogen atom abstraction from the methyl group.

Reactions Facilitated by Acidic Alpha-Protons

The methyl groups at the 2 and 6 positions of the pyridine ring in this compound possess protons that exhibit a degree of acidity. This acidity is a known characteristic of alkyl groups situated at the alpha-positions of pyridine and its derivatives. The electron-withdrawing nature of the pyridine ring enhances the stability of the carbanion formed upon deprotonation of a methyl group, thereby facilitating reactions that require the removal of these alpha-protons.

One of the primary reactions involving these acidic alpha-protons is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (in this case, the methyl group of the pyridine derivative) with a carbonyl compound, typically an aldehyde or a ketone. While specific studies on this compound are limited, the reactivity of analogous 2,6-lutidine derivatives in condensation reactions is well-established. For instance, 2,6-lutidine is known to undergo condensation with various aldehydes.

Reactant 1 (Pyridine Derivative)Reactant 2 (Aldehyde)Base/CatalystProduct TypeTypical Yield
2,6-Lutidine (Analogue)BenzaldehydePiperidine2-Styryl-6-methylpyridineModerate to Good
2,6-Lutidine (Analogue)p-NitrobenzaldehydePiperidine2-(4-Nitrostyryl)-6-methylpyridineGood
This compound (Expected)Aromatic AldehydeWeak Base (e.g., Piperidine, Pyridine)Substituted Styrylpyridine DerivativePredicted to be Moderate

Exploration of Reaction Mechanisms through Advanced Techniques

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of advanced analytical and physical organic chemistry techniques. These methods provide insights into the transition states, intermediates, and the sequence of bond-breaking and bond-forming events.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and probing the nature of the transition state. This technique involves replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.

Reaction TypeIsotopic SubstitutionObserved kH/kDInterpretation
C-H activation of a methyl group (general)H to D> 2C-H bond cleavage is likely the rate-determining step.
Deprotonation of a carbon acidH to D3 - 10Significant primary kinetic isotope effect, indicating proton transfer in the rate-determining step.
Palladium-catalyzed allylic C-H activation (analogy)H to D4.5 - 5.5C-H bond cleavage is involved in the selectivity-determining step. dtu.dk

Intermediate Isolation and Characterization

The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. In the context of reactions involving the alpha-protons of this compound, the key intermediates would be the carbanion formed upon deprotonation and the subsequent aldol-type adduct.

Isolating these intermediates can be challenging due to their often transient nature. However, under specific conditions, such as low temperatures and the use of strong, non-nucleophilic bases, it may be possible to generate and stabilize the carbanionic intermediate for spectroscopic characterization. For instance, in related pyridine chemistry, Zincke imine intermediates have been isolated and characterized, providing crucial mechanistic insights into pyridine functionalization reactions. nih.gov The aldol (B89426) adduct could potentially be isolated before dehydration, particularly if the reaction is conducted under carefully controlled, milder conditions.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography would be employed to determine the structure of any isolated intermediates.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, providing data on the concentration of reactants, products, and potentially, reaction intermediates over time. This kinetic information is crucial for understanding the reaction mechanism.

For reactions of this compound, techniques such as in situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy could be employed. For example, in a Knoevenagel condensation, the disappearance of the C=O stretching band of the aldehyde and the appearance of new bands corresponding to the C=C bond of the product could be monitored. The Hantzsch pyridine synthesis, a multi-component condensation reaction, has been successfully monitored in real-time using Raman spectroscopy, demonstrating the feasibility of this approach for similar reaction types. mdpi.com

These in situ methods can provide valuable kinetic data, help to identify transient intermediates that are not isolable, and offer a more complete picture of the reaction pathway.

In Situ TechniqueObservable Changes in a Condensation ReactionInformation Gained
FTIR SpectroscopyDecrease in C=O stretch of aldehyde; Appearance of C=C stretch of product; Changes in pyridine ring vibrations.Reaction kinetics, identification of functional group transformations.
Raman SpectroscopyChanges in vibrational modes of reactants and products, particularly sensitive to non-polar bonds like C=C.Real-time reaction progress, potential for monitoring in aqueous or complex media. mdpi.com
NMR SpectroscopyDisappearance of reactant signals and appearance of product signals; potential to observe signals from stable intermediates.Detailed structural information on species in solution, reaction kinetics.

Advanced Structural Elucidation and Conformational Analysis of 3 Hydroxy 2,6 Dimethylpyridine 4 Carboxylic Acid

Crystallographic Studies and Polymorphism

Crystallographic studies are essential for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This information provides insights into molecular geometry, intermolecular interactions, and packing efficiency.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline compound. A typical analysis would yield precise bond lengths, bond angles, and torsion angles, which would be presented in a data table.

Hypothetical Data Table: Crystallographic Data for 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

Parameter Value
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -
Density (calculated) (g/cm³) -

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding plays a crucial role in the solid-state architecture of molecules containing both hydroxyl and carboxylic acid functionalities. An analysis would focus on the identification of hydrogen bond donors and acceptors, and the resulting network motifs. Common synthons in related structures, such as pyridine-carboxylic acid derivatives, often involve O-H···N and O-H···O interactions, leading to the formation of dimers, chains, or more complex three-dimensional networks. The interplay between the hydroxyl and carboxylic acid groups would be of particular interest in determining the supramolecular assembly.

Polymorphic Forms and Solvates

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. Research in this area would involve crystallization experiments under various conditions to identify and characterize any polymorphic forms or solvates of this compound. Each form would be characterized by techniques such as powder X-ray diffraction (PXRD) and thermal analysis (e.g., DSC, TGA).

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques provide detailed information about the molecular structure, connectivity, and fragmentation behavior of a compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals.

HSQC would reveal direct one-bond correlations between protons and the carbons to which they are attached.

HMBC would show correlations between protons and carbons over two or three bonds, providing crucial information for assembling the molecular skeleton.

Hypothetical Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position δ ¹³C (ppm) δ ¹H (ppm) (Multiplicity, J in Hz) HMBC Correlations
2-CH₃ - - -
3-C - - -
4-C - - -
5-CH - - -
6-CH₃ - - -
COOH - - -

High-Resolution Mass Spectrometry for Isomer Differentiation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate ions, followed by tandem mass spectrometry (MS/MS) to study their fragmentation pathways. A detailed analysis would propose fragmentation mechanisms based on the observed fragment ions. For a pyridine (B92270) carboxylic acid, characteristic fragmentation might involve the loss of CO₂, H₂O, and cleavage of the pyridine ring.

Hypothetical Data Table: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Fragmentation Pathway
[M+H]⁺ - - -
[M-H₂O+H]⁺ - - -

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Tautomeric Analysis

The structure of this compound suggests the presence of several key vibrational modes. The carboxylic acid group is expected to exhibit a strong C=O stretching vibration, typically in the range of 1700-1750 cm⁻¹. The O-H stretching of the carboxylic acid and the hydroxyl group on the pyridine ring would likely appear as a broad band in the 2500-3300 cm⁻¹ region in the FTIR spectrum, characteristic of hydrogen-bonded systems. The C-O stretching of the carboxylic acid and the phenolic C-O stretching are anticipated in the 1200-1350 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1400-1650 cm⁻¹ range. The methyl groups would contribute to C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations near 1375 and 1450 cm⁻¹.

A significant aspect of the vibrational analysis of this molecule is the potential for tautomerism. 3-hydroxypyridines can exist in equilibrium between the enol (hydroxyl) form and the keto (pyridinone) form. This equilibrium can be influenced by solvent, temperature, and the nature of other substituents on the ring. Vibrational spectroscopy is particularly sensitive to such tautomeric shifts. The presence of a distinct C=O stretching band for the pyridinone form, typically at a lower wavenumber than the carboxylic C=O, would be a key indicator of the keto tautomer's presence.

Theoretical studies on related pyridine carboxylic acids and hydroxypyridines using Density Functional Theory (DFT) provide further insights into the expected vibrational frequencies. For instance, DFT calculations on similar molecules have been shown to accurately predict the vibrational modes, aiding in the assignment of experimental spectra.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) (FTIR) Predicted Wavenumber (cm⁻¹) (Raman) Intensity
O-H (Carboxylic Acid & Hydroxyl)Stretching3300-2500 (broad)3300-2500 (weak)Broad, Strong (FTIR)
C-H (Methyl)Asymmetric/Symmetric Stretching3000-28503000-2850Medium to Strong
C=O (Carboxylic Acid)Stretching1750-17001750-1700 (weak)Strong
Pyridine RingC=C, C=N Stretching1650-14001650-1400Medium to Strong
C-H (Methyl)Bending1450, 13751450, 1375Medium
C-O (Carboxylic Acid/Phenolic)Stretching1350-12001350-1200Strong
O-HIn-plane/Out-of-plane Bending1440-1395, 960-875VariableMedium to Broad

Note: The data in this table is predictive and based on characteristic vibrational frequencies of functional groups and data from analogous compounds. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a molecule and the extent of conjugation. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the substituted pyridine ring.

The pyridine ring itself is an aromatic system with π → π* transitions typically occurring at shorter wavelengths. The presence of substituents—hydroxyl, methyl, and carboxylic acid groups—is expected to cause a bathochromic (red) shift in the absorption maxima due to their influence on the electronic structure of the ring. The hydroxyl and methyl groups are electron-donating, which increases the electron density in the π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The carboxylic acid group, being electron-withdrawing, can also influence the electronic transitions, and its orientation relative to the ring can affect the degree of conjugation.

Based on studies of related compounds such as 3-hydroxypyridine (B118123) and various pyridine carboxylic acids, one can anticipate strong absorption bands in the UV region. For instance, 3-hydroxypyridine exhibits absorption maxima that are pH-dependent, reflecting the different electronic structures of its neutral, cationic, and anionic forms. Similarly, the UV-Vis spectrum of this compound is likely to be sensitive to the solvent polarity and pH.

The expected electronic transitions include:

π → π transitions:* These are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. The extended conjugation due to the substituents would likely shift these absorptions to longer wavelengths compared to unsubstituted pyridine.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the hydroxyl and carboxylic acid groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Theoretical calculations using time-dependent density functional theory (TD-DFT) on analogous molecules have been successful in predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands.

Interactive Data Table: Predicted Electronic Transitions for this compound

Transition Type Associated Chromophore Predicted λmax Range (nm) Expected Molar Absorptivity (ε)
π → πSubstituted Pyridine Ring220-280High
π → πSubstituted Pyridine Ring280-350Medium to High
n → π*N (pyridine), O (hydroxyl, carboxyl)300-380Low

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values will be influenced by solvent and pH.

Chiroptical Properties (If Chiral Analogues Exist)

The molecule this compound is achiral as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, it will not exhibit optical activity, and techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this compound itself.

While the synthesis of chiral pyridine derivatives is an active area of research, a review of the current literature did not reveal readily available data on chiral analogues of this compound that have been characterized by CD or ORD spectroscopy. Consequently, the following subsections are not applicable.

Not applicable.

Not applicable.

Conformational Analysis and Intramolecular Interactions

The conformational flexibility of this compound is primarily associated with the rotation of the carboxylic acid and methyl groups attached to the pyridine ring.

The rotational barrier is influenced by steric hindrance from the adjacent methyl groups and potential intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of the pyridine nitrogen or the hydroxyl group. Computational studies on related aromatic carboxylic acids suggest that the energy barrier for rotation of the carboxyl group is typically in the range of 5-10 kcal/mol. The preferred conformation will be the one that minimizes steric repulsion and maximizes stabilizing interactions like hydrogen bonding. An intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen is plausible, which would favor a planar conformation and increase the rotational barrier.

Methyl Groups: Rotation of the two methyl groups at the C2 and C6 positions around the C-C single bonds also contributes to the conformational landscape. The torsional barriers for methyl group rotation in substituted aromatic systems are generally low, typically in the range of 1-3 kcal/mol. The preferred staggered or eclipsed conformations will depend on the steric interactions with the adjacent substituents, namely the hydroxyl group and the pyridine nitrogen. It is likely that the methyl groups will adopt a conformation that minimizes steric clash with the neighboring groups.

Intramolecular Interactions: A significant intramolecular interaction in this molecule is the potential for hydrogen bonding. A hydrogen bond could form between the hydroxyl group at the C3 position and the nitrogen atom of the pyridine ring, or between the carboxylic acid proton and the pyridine nitrogen. The formation of such an intramolecular hydrogen bond would lead to a more rigid, planar structure and would have a notable effect on the molecule's chemical and physical properties.

Interactive Data Table: Estimated Torsional Barriers

Rotating Group Bond of Rotation Estimated Torsional Barrier (kcal/mol) Factors Influencing Barrier
Carboxylic AcidC4 - C(OOH)5 - 10Steric hindrance from methyl groups, potential intramolecular hydrogen bonding.
Methyl GroupC2 - CH₃ / C6 - CH₃1 - 3Steric interactions with adjacent substituents (hydroxyl, pyridine nitrogen).

Note: The torsional barrier values are estimates based on computational studies of analogous molecular systems.

Computational and Theoretical Chemistry Studies of 3 Hydroxy 2,6 Dimethylpyridine 4 Carboxylic Acid

Molecular Dynamics Simulations

Ligand-Protein Binding Dynamics (Mechanistic, Non-Clinical)

The study of how a ligand like 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid interacts with a protein target is fundamental in computational chemistry. Molecular dynamics (MD) simulations offer a powerful tool to observe the dynamic nature of this binding process over time, providing insights that static models like molecular docking cannot.

Molecular docking is typically the initial step, predicting the preferred orientation of the ligand within a protein's binding site. For hydroxypyridine derivatives, studies have shown that interactions are often governed by hydrogen bonds involving the hydroxyl and carboxylic acid groups, as well as potential coordination with metal ions in metalloenzymes. nih.govnih.govnih.gov For instance, in studies of related 3-hydroxyquinoline-4-carboxylic acid derivatives, the hydroxyl and carboxyl groups were crucial for achieving high binding affinity to the asialoglycoprotein receptor (ASGPR). publichealthtoxicology.com

Following docking, MD simulations are employed to assess the stability of the predicted binding pose. nih.gov These simulations model the movement of every atom in the ligand-protein complex over time, typically nanoseconds to microseconds, providing a detailed view of the interaction dynamics. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to measure the stability of the ligand in the binding pocket, and the analysis of intermolecular interactions like hydrogen bonds.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex This table is an example of typical data generated in an MD simulation and is not specific to this compound.

Simulation Time (ns)Ligand RMSD (Å)Number of Intermolecular H-BondsBinding Free Energy (kcal/mol)
00.04-8.5
101.23-8.2
201.54-8.6
301.33-8.4
401.62-7.9
501.43-8.3

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Excluding direct clinical applications)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their properties, such as chemical reactivity or biological activity. researchgate.net These models are invaluable for predicting the characteristics of new molecules without the need for immediate synthesis and testing.

Development of Predictive Models for Chemical Properties

Predictive QSAR models are built using a dataset of compounds with known properties. For classes of compounds like hydroxypyridinones, QSAR models have been successfully developed to predict antimicrobial activity. mdpi.comnih.gov The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to create a mathematical equation linking the descriptors to the observed activity. mdpi.comnih.gov

For example, a QSAR study on 3-hydroxypyridine-4-one derivatives found that topological parameters were significant in determining their activity against S. aureus and C. albicans. mdpi.comnih.gov The resulting models demonstrated high predictive power, explaining over 90% of the variance in the biological data. mdpi.com A similar approach could be applied to this compound to develop models that predict its physicochemical properties, such as solubility, pKa, or reactivity, based on its structural features.

Fragment-Based Analysis and Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net These descriptors can be categorized into several classes.

Table 2: Major Classes of Molecular Descriptors Used in QSAR Studies

Descriptor ClassDescriptionExample(s)
ConstitutionalDescribes the basic composition of the molecule without regard to its 3D structure.Molecular Weight, Atom Count, Number of Rings
TopologicalCharacterizes the connectivity of atoms in the molecule. mdpi.comWiener Index, Kier & Hall Connectivity Indices
GeometricalDescribes the 3D arrangement of atoms.Molecular Surface Area, Molecular Volume, Principal Moments of Inertia
ElectrostaticRelates to the distribution of charge within the molecule.Dipole Moment, Partial Charges on Atoms
Quantum ChemicalDerived from quantum mechanical calculations. mdpi.comHOMO/LUMO Energies, Mulliken Charges, Electron Density

Reaction Mechanism Pathway Exploration through Computational Methods

Computational chemistry provides essential tools for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. For hydroxypyridine derivatives, a key area of study is tautomerization, the migration of a proton between the hydroxyl oxygen and the pyridine (B92270) nitrogen. nih.govresearchgate.net

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism, it is crucial to locate the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, particularly those based on Density Functional Theory (DFT), are used to optimize the geometry of the TS. nih.gov A key characteristic of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.govwuxibiology.com This analysis maps the minimum energy path connecting the reactants and products through the transition state, confirming that the identified TS is indeed the correct one for the reaction of interest. Studies on the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone have used these methods to calculate the activation energy barriers for the proton transfer. nih.govresearchgate.net

Table 3: Example of Calculated Energetics for a Tautomerization Reaction (Based on 2-Hydroxypyridine/2-Pyridone System) This table illustrates typical data from a reaction mechanism study and is based on an analogous system. nih.gov

ParameterValue (kJ/mol)Method
Activation Energy (Forward)~137DFT (B3LYP)
Activation Energy (Reverse)~139DFT (B3LYP)
Reaction Energy (ΔE)-2DFT (B3LYP)
TS Imaginary Frequency-1890 cm-1DFT (B3LYP)

Solvent Effects in Reaction Mechanisms

The solvent environment can dramatically influence reaction mechanisms and equilibria. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit models involve including individual solvent molecules in the calculation, offering a more detailed but computationally intensive picture. rsc.org

Studies on the reactivity of pyridine carboxylic acids have shown that reaction rates are significantly different in protic versus aprotic solvents. researchgate.netresearchgate.net The Kamlet-Taft solvatochromic equation is often used to correlate kinetic data with solvent parameters representing dipolarity/polarizability, acidity, and basicity. researchgate.netresearchgate.net For hydroxypyridine tautomerism, polar solvents are known to favor the more polar pyridone form, altering the equilibrium position compared to the gas phase or nonpolar solvents. researchgate.net For example, in the case of 2-hydroxypyridine, the presence of water as a solvent was found to destabilize the transition state, thereby increasing the activation barrier for tautomerization compared to the gas phase. nih.gov

Advanced Chemical Biology and Biochemical Mechanistic Investigations Non Clinical Focus

Role in Biosynthetic Pathways

While the precise biosynthetic pathway for 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid has not been definitively elucidated, insights can be drawn from established pathways for structurally related pyridine (B92270) alkaloids. The biosynthesis of the pyridine ring in natural products typically originates from precursors derived from primary metabolism, such as amino acids. imperial.ac.uk

For instance, the biosynthesis of nicotine (B1678760) in Nicotiana species involves the coupling of a pyridine moiety derived from nicotinic acid with a pyrrolidine (B122466) ring originating from ornithine or arginine via the intermediate N-methylpyrrolinium ion. uomustansiriyah.edu.iqresearchgate.net Another relevant pathway is the in vitro reconstituted biosynthesis of 3-hydroxypicolinic acid (3-HPA), a structural component of several bacterial secondary metabolites. rsc.org This pathway utilizes L-lysine as a starting precursor, which is converted to 3-HPA through the sequential action of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. rsc.org It is plausible that the biosynthesis of this compound could involve analogous enzymatic logic, starting from a simple amino acid precursor followed by cyclization, oxidation, and methylation steps to form the substituted pyridine core.

Interactions with Biomolecules: Focus on Mechanism and Binding

The chemical structure of this compound, featuring a pyridine core with hydroxyl, carboxyl, and methyl functional groups, suggests a high potential for interaction with various biomolecules.

Enzyme Inhibition Mechanisms and Active Site Interactions

Pyridine carboxylic acid derivatives are recognized as versatile scaffolds for the development of potent enzyme inhibitors targeting a wide array of enzymes. nih.govnih.gov The 3-hydroxy-4-pyridone (HOPO) motif, which is structurally analogous to the 3-hydroxy-pyridine-4-carboxylic acid core, is particularly effective as a metal-chelating scaffold and has been exploited in the design of metalloenzyme inhibitors. nih.gov

Derivatives of 3-hydroxy-4-pyridones have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), a metalloenzyme. nih.gov The inhibitory activity is attributed to the ability of the hydroxypyridone core to act as a heterocyclic mimic of catechol, effectively binding to the active site. The lipophilicity and positioning of substituents on the pyridone ring are critical for determining the potency and selectivity of inhibition. nih.gov Given these precedents, this compound likely functions as an enzyme inhibitor, particularly for metalloenzymes, by coordinating with metal ions in the active site via its hydroxyl and carboxyl groups, thereby disrupting the enzyme's catalytic function.

Nucleic Acid Binding Studies and Modes (Non-Clinical)

While studies on the direct interaction of this compound with nucleic acids are not extensively documented, the behavior of related pyridine derivatives provides valuable insights. Pyridine itself can act as a DNA denaturant at neutral pH by disrupting π-π stacking interactions between bases. ub.edu However, under acidic conditions, protonated pyridine can reverse this role and stabilize the DNA duplex, likely through interactions with the phosphate (B84403) backbone and groove binding. ub.edu

The planar aromatic structure of the pyridine ring is a key feature in many DNA-interacting molecules. nih.gov Pyridine-containing compounds, particularly when part of larger polycyclic systems or metal complexes, can bind to DNA through intercalation (stacking between base pairs) or groove binding. nih.govnih.gov For example, copper(II) complexes incorporating pyridine-benzimidazole ligands show strong binding affinity to DNA, leading to DNA fragmentation. nih.gov While the subject compound itself may exhibit weaker, non-covalent interactions, its planar structure suggests a potential for groove binding or electrostatic interactions with the DNA backbone, which could be modulated by pH and the presence of metal ions.

Membrane Interactions and Transport Mechanisms

Specific studies detailing the membrane interactions and transport mechanisms of this compound are limited. However, the physicochemical properties of the molecule, such as its lipophilicity and ionization state, would govern its ability to traverse biological membranes. The presence of both a carboxylic acid and a basic pyridine nitrogen means the molecule's net charge is highly pH-dependent. At physiological pH, the carboxyl group would be deprotonated, rendering the molecule anionic and generally limiting passive diffusion across lipid bilayers. Transport would likely require specific membrane transporters for organic anions. The lipophilicity, influenced by the two methyl groups, could play a role in its interaction with the membrane interior. nih.gov

Metabolic Transformations and Enzymatic Degradation Pathways (Microbial/Environmental)

The microbial degradation of pyridine and its alkylated derivatives is a critical process in environmental bioremediation. The precursor molecule, 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine), has been the subject of several biodegradation studies.

The bacterium Arthrobacter crystallopoietes has been shown to degrade 2,6-dimethylpyridine by using it as a sole carbon and nitrogen source. researchgate.netintellectualarchive.com The degradation pathway involves initial hydroxylation of the pyridine ring, a common strategy in the microbial catabolism of aromatic compounds. researchgate.net Further enzymatic action leads to ring cleavage and subsequent metabolism into central metabolic intermediates. researchgate.netintellectualarchive.com Another study using a bacterial isolate from the Dead Sea also reported that the degradation of 2,6-dimethylpyridine proceeds through mono- and dihydroxylation of the pyridine ring, as well as oxidation of one or both of the methyl groups.

Identification of Metabolites

In the degradation of the related compound 2,6-dimethylpyridine by Arthrobacter crystallopoietes, several key metabolites have been isolated and identified, providing a model for the potential breakdown of this compound. researchgate.netintellectualarchive.com The initial steps involve enzymatic hydroxylation, followed by further oxidation and ring cleavage.

Precursor CompoundMetabolite IdentifiedMetabolic ProcessReference
2,6-Dimethylpyridine2,6-Dimethylpyridin-3-olRing Hydroxylation researchgate.netintellectualarchive.com
2,6-Dimethylpyridin-3-ol2,6-Dimethylpyridin-3,4-diolRing Dihydroxylation researchgate.netintellectualarchive.com
2,6-Dimethylpyridine2,4-Dioxopentanoic acidRing Cleavage Product researchgate.net

These findings suggest that the metabolic degradation of this compound would likely proceed through further hydroxylation of the ring, oxidation of the methyl groups to hydroxymethyl or carboxyl groups, and eventual cleavage of the pyridine ring.

Enzymatic Biotransformations and Oxidoreductase Activity

The enzymatic biotransformation of pyridine derivatives is a key area of research, particularly in understanding the metabolic pathways of these compounds and for potential biocatalytic applications. While direct enzymatic studies on this compound are not extensively documented, the behavior of structurally similar pyridine carboxylic acids and related heterocyclic compounds in the presence of oxidoreductases provides significant insights into its potential metabolic fate.

Research has shown that microorganisms are capable of hydroxylating pyridine carboxylic acids. For instance, the bacterial species Ralstonia/Burkholderia sp. has been observed to regioselectively hydroxylate 6-methylnicotinate (B8608588) at the C2 position, a reaction catalyzed by 6-methylnicotinate-2-oxidoreductase. nih.gov This suggests that enzymatic systems exist for the specific oxidation of pyridine rings. Furthermore, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. is initiated by a flavin-dependent monooxygenase, which hydroxylates the substrate to produce 3,4-dihydroxypyridine. nih.gov Another relevant enzyme is 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which is involved in vitamin B6 metabolism and acts on a substrate with a similar substitution pattern, catalyzing the cleavage of the pyridine ring. wikipedia.org

The bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by the fungus Exophiala dermatitidis demonstrates the microbial capacity to oxidize methyl groups on the pyridine ring to carboxylic acids. nih.gov This type of oxidation is a common enzymatic reaction. Given the structure of this compound, it is plausible that it could undergo further enzymatic hydroxylation on the pyridine ring, or potentially, oxidation of one or both of the methyl groups.

The table below summarizes enzymatic activities on compounds related to this compound, offering a predictive framework for its biotransformation.

Enzyme/OrganismSubstrateProductType of Transformation
Ralstonia/Burkholderia sp.6-Methylnicotinate2-Hydroxy-6-methylnicotinateRing Hydroxylation
Arthrobacter sp.4-Hydroxypyridine3,4-DihydroxypyridineRing Hydroxylation
3-Hydroxy-2-methylpyridinecarboxylate dioxygenase3-Hydroxy-2-methylpyridine-5-carboxylate2-(Acetamidomethylene)succinateRing Cleavage
Exophiala dermatitidis2,6-Dimethylpyridine6-Methylpicolinic acidMethyl Group Oxidation

These examples from related pyridine derivatives strongly suggest that this compound is a likely substrate for various oxidoreductases, potentially leading to hydroxylation of the ring or oxidation of the methyl substituents.

Use as a Probe in Biochemical Assays

The inherent structural features of pyridine derivatives, such as their ability to engage in hydrogen bonding and π-π stacking, make them valuable scaffolds in the design of biochemical probes. dovepress.com While specific applications of this compound as a biochemical probe are not widely reported, its core structure provides a basis for the development of labeled analogs for tracking and studying biochemical processes.

Design of Labeled Analogs for Tracking

The development of labeled analogs, particularly fluorescent probes, is a common strategy to monitor the localization and interaction of small molecules within biological systems. The carboxylic acid functionality of this compound is a prime site for the attachment of reporter molecules, such as fluorophores.

The synthesis of fluorescent probes from pyridine-2,6-dicarboxylic acid derivatives has been demonstrated, where the carboxylic acid groups are used to link to fluorescent moieties or to chelate with ions, leading to changes in fluorescence. nih.govresearchgate.netresearchgate.net This suggests that the carboxylic acid group of this compound could be similarly derivatized. For instance, it could be converted to an amide or ester with a fluorescent amine or alcohol. Fluorescent pyridyl ureas have also been synthesized and shown to bind to carboxylic acids, indicating another potential labeling strategy where a fluorescent pyridyl urea (B33335) could be used to detect the presence of this compound. nih.gov

The choice of fluorophore would be critical and would depend on the specific application, considering factors like quantum yield, Stokes shift, and excitation/emission wavelengths to minimize background fluorescence from biological samples.

The following table outlines potential strategies for the design of labeled analogs of this compound.

Labeling StrategyPosition of LabelingPotential Reporter GroupDetection Method
Amide Bond FormationCarboxylic AcidFluorescent Amine (e.g., Dansyl cadaverine)Fluorescence Spectroscopy/Microscopy
Ester Bond FormationCarboxylic AcidFluorescent Alcohol (e.g., Coumarin derivative)Fluorescence Spectroscopy/Microscopy
Isotopic LabelingAny position (e.g., 13C, 15N)Stable IsotopeMass Spectrometry

Investigation of Cellular Uptake Mechanisms (Non-Clinical)

Understanding the mechanisms by which a compound enters a cell is crucial for its application in biochemical assays. For small molecules like this compound, several potential uptake mechanisms exist, including passive diffusion and carrier-mediated transport.

Studies on the cellular uptake of other substituted pyridine derivatives provide some clues. For example, the cellular uptake of certain ruthenium(II) polypyridyl complexes has been shown to correlate with lipophilicity, suggesting a passive diffusion mechanism. The cellular uptake of some fluorescence-labeled inhibitors has also been demonstrated, where the probes were able to enter living cells. rsc.org The cellular uptake of imidazo[4,5-b]pyridine derivatives has also been a subject of investigation in the context of drug development. nih.gov

The physicochemical properties of this compound, such as its pKa, lipophilicity (LogP), and size, will be key determinants of its primary mode of cellular entry. The presence of both a hydroxyl and a carboxylic acid group suggests that the molecule's charge state at physiological pH will significantly influence its ability to cross the lipid bilayer of the cell membrane. It is possible that both the ionized and non-ionized forms of the molecule contribute to its uptake.

To definitively determine the cellular uptake mechanism of this compound, a series of non-clinical experiments would be required. These could involve:

Lipophilicity Measurement: Determining the octanol-water partition coefficient (LogP) to predict the likelihood of passive diffusion.

In Vitro Cell-Based Assays: Using cell lines to measure the rate of uptake of a labeled analog.

Inhibition Studies: Using known inhibitors of specific transport proteins to determine if uptake is carrier-mediated.

Temperature-Dependence Studies: Assessing whether uptake is an active, energy-dependent process.

The data from such studies would be essential for the effective use of this compound or its labeled analogs as intracellular biochemical probes.

Applications in Advanced Materials and Catalysis

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid group and a hydroxyl group, along with the nitrogen atom of the pyridine (B92270) ring, makes 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid an excellent multidentate ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).

The design and synthesis of metal complexes using pyridine carboxylic acid derivatives are well-established. These ligands can coordinate to metal ions through various modes, including monodentate, bidentate, and bridging fashions, leading to a diverse range of coordination geometries and dimensionalities, from discrete molecules to one-, two-, and three-dimensional polymers. The synthesis of such complexes is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent under controlled temperature and pressure.

For this compound, the coordination is expected to involve the carboxylate oxygen atoms and the pyridine nitrogen. The hydroxyl group can also participate in coordination or in hydrogen bonding interactions that stabilize the resulting structure. The methyl groups can influence the solubility of the complexes and introduce steric effects that can control the dimensionality of the resulting framework.

Table 1: Potential Coordination Modes of this compound (Illustrative table based on known coordination of similar pyridine carboxylic acids)

Coordination ModeDonating AtomsPotential Resulting Structure
MonodentatePyridine NitrogenDiscrete Complex
Bidentate ChelatingPyridine Nitrogen, Carboxylate OxygenDiscrete Complex or 1D Chain
Bidentate BridgingCarboxylate Oxygens1D, 2D, or 3D Polymer
Tridentate Chelating/BridgingPyridine N, Carboxylate O, Hydroxyl O2D or 3D Framework

Metal complexes derived from pyridine carboxylic acid ligands often exhibit interesting luminescent and magnetic properties, which are highly dependent on the choice of the metal ion and the coordination environment.

Luminescent Properties: Lanthanide metal-organic frameworks, in particular, are known for their characteristic luminescence. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. For complexes of this compound with lanthanide ions such as europium(III) and terbium(III), strong red and green luminescence, respectively, could be anticipated. These materials have potential applications in lighting, displays, and sensing.

The coordination of metal ions with ligands like this compound can result in catalytically active species. The ligand can stabilize the metal center, modulate its reactivity, and provide a specific environment for catalytic reactions. The functional groups on the pyridine ring can also participate in the catalytic cycle. For example, the hydroxyl group could act as a proton shuttle, while the carboxylate can influence the electronic properties of the metal center. Such complexes could find applications in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Precursor for Polymer Synthesis and Functional Materials

The reactive functional groups of this compound also make it a valuable monomer or precursor for the synthesis of functional polymers and smart materials.

The carboxylic acid and hydroxyl groups of the compound provide handles for its incorporation into polymeric backbones or as pendant groups. For instance, it can be used as a monomer in condensation polymerization reactions to form polyesters or polyamides. The resulting polymers would possess the pyridine moiety as an integral part of their structure, imparting specific properties such as thermal stability, coordination ability, and potential for post-polymerization modification.

Table 2: Potential Polymerization Reactions Involving this compound (Illustrative table based on general organic chemistry principles)

Reaction TypeCo-monomerResulting PolymerPotential Properties
PolyesterificationDiolPolyesterEnhanced thermal stability, metal-coordinating sites
PolyamidationDiaminePolyamideHigh-performance characteristics, pH-responsiveness
GraftingPolymer with reactive sitesFunctionalized PolymerModified surface properties, introduction of new functionalities

The incorporation of this compound into materials can lead to the development of "smart" systems that respond to external stimuli.

Smart Materials: The pyridine nitrogen can be protonated or coordinated to metal ions, leading to changes in the material's properties, such as swelling, color, or fluorescence. This pH- or metal-ion-responsiveness could be harnessed in the design of materials for controlled release applications or stimuli-responsive coatings.

Sensors: The potential luminescent properties of metal complexes of this ligand could be exploited for sensing applications. For example, the luminescence of a lanthanide complex could be quenched or enhanced in the presence of specific analytes, forming the basis of a chemical sensor. The pyridine unit itself is a known binding site for various ions and molecules, suggesting that materials incorporating this compound could be developed into fluorescent or colorimetric sensors for environmental or biological monitoring.

Role in Electrochemical Systems

There is a lack of specific data on the electrochemical properties and applications of This compound .

A thorough search of scientific databases did not yield any specific studies detailing the electrochemical oxidation and reduction behavior of This compound . While research on the electrochemical properties of some pyridine carboxylic acid isomers exists, this information cannot be directly extrapolated to the title compound due to structural differences that would significantly influence its redox characteristics. For instance, studies on related hydroxypyridinecarboxylic acid isomers in the context of metal chelation have suggested they are not easily subject to redox cycling under biological conditions, but this does not provide specific electrochemical data relevant to materials science.

Currently, there is no published research documenting the use of This compound in energy storage or conversion devices. The field of energy storage often utilizes organic molecules, including some pyridine derivatives, in the formation of metal-organic frameworks (MOFs) or as components in redox-flow batteries. However, no such applications have been reported for this specific compound.

Advanced Analytical Reagent Development

The utility of This compound as an advanced analytical reagent is not documented in the available chemical literature.

There are no specific examples in the scientific literature of This compound being employed as a derivatizing agent to improve the detection of other analytes. The general strategy of derivatizing carboxylic acids to enhance their detectability in techniques like liquid chromatography-mass spectrometry (LC-MS) is well-established, with various reagents being used for this purpose. However, the application of This compound itself for this function has not been explored.

No specific methods detailing the use of This compound as a stationary phase, mobile phase additive, or a compound to be analyzed in a specific chromatographic separation have been found. While general chromatographic methods exist for the separation of pyridine carboxylic acid isomers, there is no detailed research focusing on the chromatographic behavior or application of this particular compound.

Advanced Analytical Methodologies for 3 Hydroxy 2,6 Dimethylpyridine 4 Carboxylic Acid and Its Analogues

Chromatographic Separations (High-Resolution)

High-resolution chromatographic techniques are paramount for separating 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid from complex matrices, including process impurities, degradation products, and structurally similar analogues.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a powerful tool for the trace analysis of pyridine (B92270) carboxylic acids. The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detector settings.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, is particularly effective for separating polar, ionizable isomers like pyridine carboxylic acids. helixchrom.comsielc.com For instance, core-shell mixed-mode columns that combine reversed-phase and cation-exchange functionalities can effectively resolve isomers by exploiting subtle differences in their hydrophobicity and ionic character. helixchrom.com Retention is typically controlled by adjusting the acetonitrile (B52724) (ACN) concentration, buffer pH, and buffer concentration in the mobile phase. helixchrom.comsielc.com

For trace-level quantification, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity. nih.gov Since carboxylic acids can have poor ionization efficiency, derivatization is often employed to enhance their response in the mass spectrometer. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to derivatize the carboxyl group, improving polarity for reversed-phase separation and enhancing ionization. nih.gov Another approach involves using pyridinium-based derivatization reagents that introduce a permanently charged, highly hydrophobic moiety, significantly improving ESI efficiency for poly(carboxylic acid)s. nih.gov

Table 1: Exemplary HPLC-UV/MS Parameters for Pyridine Carboxylic Acid Analysis

Parameter Condition Rationale
Column Core-shell mixed-mode (e.g., Coresep 100) Combines reversed-phase and cation-exchange mechanisms for enhanced selectivity between isomers. helixchrom.com
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) Acidified mobile phase suppresses the ionization of the carboxylic acid, improving peak shape and retention on reversed-phase columns.
Gradient 5% B to 95% B over 10 min A gradient elution is suitable for analyzing samples with components of varying polarities.
Flow Rate 0.3 - 1.0 mL/min Standard flow rate for analytical HPLC, balancing analysis time and separation efficiency. nih.gov
UV Detection 275 nm Wavelength selected based on the chromophore of the pyridine ring system. helixchrom.com
MS Ionization Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar molecules. The pyridine nitrogen is readily protonated in positive mode.

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantifying target analytes in complex matrices. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique that offers excellent chromatographic efficiency. However, due to the low volatility and polar nature of hydroxy pyridine carboxylic acids, derivatization is a mandatory step to convert the analyte into a thermally stable and volatile compound. libretexts.org

The most common derivatization method for compounds containing active hydrogen atoms (from -OH and -COOH groups) is silylation. nih.govresearchgate.net In this reaction, the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org A widely used silylating agent is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netnih.gov The reaction conditions, including temperature, duration, and reagent concentrations, must be optimized to ensure complete derivatization and achieve the highest analytical response. researchgate.net For carboxylic acids, silylation effectively caps (B75204) both the hydroxyl and carboxylic acid functional groups, reducing polarity and preventing hydrogen bonding, which allows for successful elution and separation on a GC column. nih.gov

The derivatized sample is then injected into the GC-MS system, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification and quantification.

Table 2: Typical GC-MS Derivatization and Analysis Parameters

Parameter Condition Rationale
Derivatization Reagent N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) + 1% TMCS A powerful silylating agent that effectively derivatizes both hydroxyl and carboxyl groups, increasing volatility. researchgate.netnih.gov
Reaction Conditions 70-75 °C for 70 min in the presence of pyridine Optimized temperature and time ensure the reaction proceeds to completion. Pyridine can act as a catalyst. researchgate.net
GC Column DB-5ms (5% phenyl-methylpolysiloxane) or similar A non-polar to mid-polar column is suitable for separating a wide range of derivatized organic compounds.
Carrier Gas Helium Inert carrier gas providing good chromatographic efficiency.
Temperature Program Initial 70 °C, ramp at 10 °C/min to 300 °C A temperature gradient is necessary to elute compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification, while SIM mode provides higher sensitivity for trace quantification. |

Capillary Electrophoresis (CE) is a separation technique known for its extremely high efficiency, rapid analysis times, and minimal sample consumption. mdpi.com In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate through a capillary filled with an electrolyte buffer under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes.

For pyridine carboxylic acids and their analogues, the pH of the background electrolyte (BGE) is a critical parameter. It determines the ionization state of both the acidic carboxyl group and the basic pyridine nitrogen, thereby influencing the electrophoretic mobility and separation selectivity. For instance, optimum resolution for hydroxy-substituted pyridinecarboxylic acid isomers can be achieved at a pH of 7.5. The addition of surfactants like cetyltrimethylammonium bromide (CTAB) to the buffer can improve peak shape and modify the electroosmotic flow (EOF), further enhancing separation.

Table 3: Optimized Capillary Electrophoresis Conditions for Hydroxy-Pyridinecarboxylic Acids

Parameter Condition Rationale
Capillary Fused-silica (e.g., 50 µm i.d., 50 cm length) Standard capillary material and dimensions for CZE.
Background Electrolyte (BGE) 10 mM Phosphate (B84403) buffer A common buffer system for controlling pH.
BGE pH 7.5 Optimal pH for achieving resolution between hydroxy-substituted pyridinecarboxylic acid isomers.
Additive 30 mM Cetyltrimethylammonium bromide (CTAB) Improves peak shape and modifies electroosmotic flow to enhance separation.
Separation Voltage 15-25 kV High voltage drives the electrophoretic separation.

| Detection | UV Absorbance at 240-280 nm | Direct on-capillary detection based on the UV absorbance of the pyridine ring. |

Hyphenated Techniques for Complex Mixture Analysis

Advanced analytical methodologies are crucial for the accurate identification and quantification of this compound and its analogues in complex matrices. Hyphenated techniques, which couple a separation method with a detection method, provide the high sensitivity and selectivity required for such analyses.

LC-MS/MS for Metabolite Profiling (Non-Clinical Context)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolite profiling due to its high specificity, sensitivity, and throughput. chromatographyonline.com In non-clinical contexts, such as environmental analysis, food science, or industrial biotechnology, LC-MS/MS can be used to identify and quantify metabolites of this compound.

The methodology typically involves reversed-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer like a QTOF. Electrospray ionization (ESI) is commonly used and can be operated in both positive and negative ion modes to detect a wide range of metabolites. nih.gov For carboxylic acids, negative ion mode is often preferred for detecting the deprotonated molecule [M-H]⁻. Derivatization, for instance using agents like 3-nitrophenylhydrazine, can be employed to enhance ionization efficiency and chromatographic retention, leading to improved sensitivity and separation for certain carboxylic acids. nih.gov

A qualitative profiling study can be performed using high-resolution mass spectrometry (e.g., LC/TOFMS) to screen for potential metabolites against a database of nominal molecular weights. plos.orgscienceopen.com Subsequent quantitative analysis of identified metabolites is then carried out using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which offers excellent specificity and sensitivity by monitoring specific precursor-to-product ion transitions. plos.org

Table 1: Illustrative LC-MS/MS Parameters for Metabolite Profiling

ParameterTypical Setting
Chromatography ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
GradientLinear gradient from 5% to 95% B over 10-15 minutes
Ionization SourceElectrospray Ionization (ESI), Positive and Negative Mode
Scan TypeMultiple Reaction Monitoring (MRM) for quantification; Full Scan for profiling
Collision GasArgon or Nitrogen

GCxGC-MS for Comprehensive Volatile Analysis

For the analysis of volatile analogues or degradation products of this compound, two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced analytical capabilities compared to conventional GC-MS. cdc.govnih.gov This technique employs two columns with different stationary phase selectivities, providing a much higher peak capacity and resolving power. This is particularly advantageous for separating co-eluting compounds in highly complex volatile mixtures, such as those found in environmental or pyrolysis samples. ncsu.edu

In a typical GCxGC-MS setup, a nonpolar column is used in the first dimension for separation based on boiling point, while a polar column is used in the second dimension for separation based on polarity. A modulator, positioned between the two columns, cryogenically traps, focuses, and re-injects effluent from the first column into the second. The result is a two-dimensional chromatogram that can separate hundreds or thousands of compounds that would otherwise overlap in a one-dimensional separation. ncsu.edu Time-of-flight mass spectrometry (TOFMS) is often the detector of choice due to its high data acquisition speed, which is necessary to adequately sample the very narrow peaks (typically <100 ms) generated in the second dimension. ncsu.edu

Table 2: Representative GCxGC-MS System Configuration

ParameterTypical Setting
First Dimension (1D) ColumnNonpolar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
Second Dimension (2D) ColumnPolar (e.g., DB-17ms, 1-2 m x 0.1 mm ID, 0.1 µm film)
Carrier GasHelium or Hydrogen
Oven Program40°C (1 min hold), ramp to 300°C at 5°C/min
Modulation Period2 - 8 seconds
DetectorTime-of-Flight Mass Spectrometer (TOFMS)
Mass Rangem/z 40-500
Acquisition Rate100 - 500 spectra/second

Sample Preparation and Matrix Effects in Advanced Studies

Effective sample preparation is critical to remove interfering components and concentrate the analyte of interest, thereby improving the accuracy and reliability of advanced analytical methods. core.ac.uk Furthermore, understanding and mitigating matrix effects is essential for robust quantification, particularly in LC-MS/MS.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used techniques for the purification and concentration of carboxylic acids from various matrices. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. utwente.nl For this compound, the extraction efficiency is highly dependent on the pH of the aqueous phase. At a pH below its pKa, the carboxylic acid group is protonated, making the molecule more neutral and more extractable into a moderately polar organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. researchgate.net Conversely, at a high pH, the molecule becomes an anion and will be retained in the aqueous phase. This pH-dependent behavior can be exploited to perform selective extractions and back-extractions for sample cleanup. utwente.nl

Solid-Phase Extraction (SPE) offers a more efficient and automatable alternative to LLE, reducing solvent consumption. The choice of sorbent is critical and depends on the analyte's properties. For this compound, which possesses both an acidic carboxylic group and a basic pyridine ring, several retention mechanisms can be utilized:

Anion Exchange SPE: At a neutral to slightly basic pH, the deprotonated carboxylic acid group will be retained on a sorbent with positively charged functional groups (e.g., quaternary amine). Elution is achieved by lowering the pH or using a high ionic strength buffer.

Cation Exchange SPE: At an acidic pH, the pyridine nitrogen can be protonated, allowing for retention on a sorbent with negatively charged functional groups (e.g., sulfonic acid or carboxylic acid). Elution involves raising the pH or using a suitable counter-ion.

Mixed-Mode SPE: These sorbents contain both reversed-phase and ion-exchange functionalities, offering enhanced selectivity for compounds with dual characteristics like the target analyte.

Table 3: Comparison of SPE Sorbents for this compound

Sorbent TypeRetention MechanismOptimal Sample pHElution Strategy
Reversed-Phase (C18)Hydrophobic interactionAcidic (to suppress ionization)Elute with organic solvent (e.g., Methanol, Acetonitrile)
Strong Anion Exchange (SAX)Ionic interaction> pKa (carboxylate)Decrease pH or use high salt buffer
Weak Cation Exchange (WCX)Ionic interaction< pKa (pyridine N)Increase pH or use high salt buffer
Mixed-Mode (Reversed-Phase + Anion Exchange)Hydrophobic & Ionic> pKa (carboxylate)Stepwise elution with organic solvent and pH-adjusted buffer

Matrix Effect Assessment and Compensation Strategies

Matrix effects are a major concern in quantitative LC-MS analysis, arising when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. core.ac.uknih.gov This can significantly impact the accuracy, precision, and sensitivity of the method. chromatographyonline.com

Assessment of Matrix Effects: Several methods can be used to evaluate the presence and extent of matrix effects:

Post-Column Infusion: A constant flow of the analyte solution is infused into the LC eluent stream after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any deviation (dip or peak) from the stable baseline signal indicates regions of ion suppression or enhancement. nih.govnih.gov

Post-Extraction Spike Comparison: The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat solvent. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement. nih.govresearchgate.net

Compensation Strategies: Once identified, matrix effects must be compensated for to ensure data quality. Common strategies include:

Improved Sample Cleanup: Optimizing the SPE or LLE protocol to more effectively remove interfering matrix components. core.ac.uk

Chromatographic Separation: Modifying the LC method to chromatographically separate the analyte from the interfering compounds.

Use of an Internal Standard (IS): The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is an ideal internal standard because it co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction. chromatographyonline.com If a SIL-IS is not available, a structural analogue may be used, but it may not track the matrix effects as effectively.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the study samples. This helps to ensure that the standards and samples experience similar matrix effects.

Standard Addition: The analytical sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each. The resulting responses are plotted, and the original concentration is determined by extrapolating to the x-intercept. This method is accurate but can be time-consuming. chromatographyonline.com

Table 4: Summary of Matrix Effect Assessment and Compensation Methods

MethodTypeDescriptionAdvantage/Disadvantage
Post-Column InfusionAssessment (Qualitative)Analyte infused post-column while blank matrix is injected to identify suppression/enhancement zones.Good for method development; does not quantify the effect on a specific analyte peak.
Post-Extraction SpikeAssessment (Quantitative)Compares analyte response in extracted matrix vs. neat solvent to calculate a Matrix Factor (MF).Provides a quantitative measure of the effect; can be laborious.
Stable Isotope-Labeled ISCompensationA labeled version of the analyte is added to all samples and standards to normalize for signal variations.Most effective method; SIL-IS can be expensive or unavailable.
Matrix-Matched CalibrationCompensationCalibration curve is prepared in a blank matrix identical to the sample matrix.Effective if a representative blank matrix is available; may not account for sample-to-sample variability.
Standard AdditionCompensationKnown amounts of standard are added directly to sample aliquots to create a calibration curve.Highly accurate for individual samples; low throughput.

Future Research Directions and Emerging Paradigms for 3 Hydroxy 2,6 Dimethylpyridine 4 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Reaction Modes

The development of innovative and efficient synthetic routes to 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid is a key focus of ongoing research. Traditional methods often require lengthy synthetic sequences and harsh reaction conditions. Consequently, researchers are actively exploring more streamlined and sustainable approaches. A promising avenue lies in the one-pot synthesis from readily available precursors, which can significantly reduce reaction time and waste. For instance, novel methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives in a single pot under mild conditions have been developed, showcasing the potential for more efficient synthetic protocols.

Furthermore, the exploration of new reaction modes is crucial for expanding the chemical space around this pyridine (B92270) derivative. Late-stage C4-selective carboxylation of pyridines using carbon dioxide presents an attractive and atom-economical approach. chemistryviews.org This method allows for the direct introduction of a carboxylic acid group at the C4 position, potentially simplifying the synthesis of this compound and its analogs. chemistryviews.org The development of such methodologies, particularly those that are tolerant of various functional groups, could be highly beneficial for drug discovery and design. chemistryviews.org

Development of Highly Selective Catalysts for Derivatization

The precise functionalization of the this compound core is essential for tuning its properties and developing new applications. This necessitates the development of highly selective catalysts that can direct reactions to specific positions on the pyridine ring.

Key areas of catalyst development include:

Regioselective Catalysis: The ability to selectively modify one position over others is a significant challenge. Recent advancements in copper-catalyzed C4-selective carboxylation of pyridines demonstrate the potential for achieving high regioselectivity. chemistryviews.org The use of specific ligands and reaction conditions can favor functionalization at a desired site.

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. For example, bacterial strains have been identified that can regioselectively hydroxylate pyridine carboxylic acids. nih.gov This approach can provide access to novel hydroxylated derivatives that are difficult to synthesize using conventional methods. The use of whole-cell biocatalysts can also eliminate the need for strong oxidizing and reducing agents, making the process more environmentally friendly. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Pyridine-2-carboxylic acid itself has been shown to be an effective catalyst in multi-component reactions for the synthesis of complex heterocyclic compounds. rsc.orgnih.gov This highlights the potential for designing derivatives of this compound that can act as catalysts in other transformations.

Catalyst TypeFocus of DevelopmentPotential Advantages
Transition Metal Catalysts Regioselectivity, Late-stage functionalizationHigh efficiency, Broad substrate scope
Biocatalysts (Enzymes) Regioselective hydroxylation, Green synthesisHigh selectivity, Mild reaction conditions, Environmentally benign
Organocatalysts Multi-component reactions, Green catalysisMetal-free, Low cost, Recyclable

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the discovery and optimization of derivatives of this compound. nih.govmit.edu These computational tools can be applied to various stages of the chemical design process:

Predictive Modeling and Molecular Design: AI algorithms can analyze structure-activity relationships to predict the properties of novel compounds and design molecules with desired characteristics. mdpi.com

Synthetic Route Planning: AI can assist in devising efficient synthetic pathways by analyzing vast databases of chemical reactions. mdpi.comsemanticscholar.org This can help chemists identify the most viable routes to target molecules, saving time and resources. nih.gov Deep learning models are being developed to improve the accuracy of reaction prediction. jetir.org

Automated Synthesis: AI can be integrated with robotic platforms to enable automated synthesis, reducing the need for manual labor in repetitive tasks. mdpi.com

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is an example of a collaborative effort to develop and evaluate data-driven synthesis planning programs. nih.govmit.edu

Advanced Applications in Interdisciplinary Fields

The unique structural features of this compound make it a versatile building block for applications in diverse and interdisciplinary areas.

Green Chemistry: There is a growing interest in using this compound and its derivatives in environmentally friendly applications. For instance, pyridine-2-carboxylic acid has been utilized as a green and efficient catalyst. rsc.orgnih.gov The principles of green chemistry can be applied to improve the synthesis of related compounds, such as using water as a solvent. The development of sustainable synthetic methods is a key goal in this field.

Supramolecular Chemistry: The ability of the pyridine and carboxylic acid groups to participate in non-covalent interactions, such as hydrogen bonding, makes this compound an excellent candidate for constructing supramolecular assemblies. nih.govresearchgate.net These ordered structures can have applications in materials science, for example, in the development of polymers with self-healing properties. The hydrogen bonding between pyridine and carboxylic acid moieties can lead to the formation of highly ordered materials. rsc.org

Addressing Unanswered Questions and Research Gaps in the Compound's Chemistry

Despite the progress made, several key questions and research gaps need to be addressed to fully unlock the potential of this compound.

Exploration of Synthetic Versatility: While some synthetic routes have been established, there is a need to develop more versatile and scalable methods. oist.jp This includes the synthesis of a wider range of derivatives with diverse substitution patterns.

Comprehensive Structural Analysis: A detailed understanding of the solid-state structure and intermolecular interactions is crucial for designing new materials. While the supramolecular structures of related pyridine dicarboxylic acids have been studied, a thorough investigation of this compound is still needed. nih.gov

Mechanistic Insights: A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound will enable more rational design of catalysts and reaction conditions.

Investigation of Tautomerism: The potential for tautomerism in the 3-hydroxy-pyridine moiety could significantly influence its reactivity and properties. A comprehensive study of its tautomeric forms is warranted.

Research GapKey QuestionsPotential Impact
Synthetic Methodology How can we develop more efficient, scalable, and sustainable synthetic routes?Facilitate broader access to the compound and its derivatives for various applications.
Structural Characterization What are the preferred solid-state packing arrangements and supramolecular synthons?Guide the design of new crystalline materials with desired properties.
Reaction Mechanisms What are the detailed mechanistic pathways for key derivatization reactions?Enable the optimization of reaction conditions and the development of more selective catalysts.
Tautomeric Behavior Which tautomers are present and how does their equilibrium affect reactivity?Provide a more complete understanding of the compound's chemical behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted diketones with ammonia derivatives, followed by selective oxidation. For example, intermediates like ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ( ) highlight the use of protective groups (e.g., Boc) to stabilize reactive sites. Yield optimization involves adjusting catalyst loadings (e.g., ruthenium TsDPEN complexes, as in ) and solvent systems (e.g., dichloromethane with formic acid). Reaction monitoring via TLC and ESIMS (as in ) ensures intermediate purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • High-resolution mass spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESIMS) to confirm molecular weight (e.g., reports ESIMS for similar pyrrole-carboxylic acids).
  • Chiral HPLC ( ) to assess enantiomeric purity if stereocenters are present.
  • NMR spectroscopy (¹H/¹³C, DEPT, COSY) to resolve substituent positions on the pyridine ring. NIST databases ( ) provide reference spectra for pyridinecarboxylic acid derivatives.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis strategies, such as those employing chiral ruthenium catalysts (e.g., TsDPEN complexes in ), can induce asymmetry. For example, enantioselective reduction of diketones to hydroxy ketones (e.g., (S)-3-hydroxy-2,2-dimethylcyclopentanone in ) demonstrates how catalyst configuration dictates stereochemistry. Polar solvents (e.g., isopropanol) enhance stereocontrol by stabilizing transition states. Post-synthesis, chiral HPLC ( ) validates enantiomeric excess.

Q. How should researchers address discrepancies in spectroscopic data for this compound (e.g., conflicting NMR or MS results)?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Orthogonal validation is critical:

  • Compare experimental HRMS data with theoretical m/z values (using tools like PubChem’s computed data in ).
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals ( references advanced NMR applications).
  • Cross-check with NIST’s pyridinecarboxylic acid spectral libraries ( ). If tautomerism is suspected (e.g., keto-enol equilibrium), variable-temperature NMR or IR spectroscopy can identify dominant forms.

Q. What strategies are recommended for improving the aqueous solubility of this compound in biological assays?

  • Methodological Answer : Modify the carboxylate group via salt formation (e.g., sodium or ammonium salts) or employ co-solvents (e.g., DMSO/water mixtures). mentions trifluoroacetic acid (TFA) for ion-pairing in HPLC, which can stabilize the compound in solution. Alternatively, pro-drug approaches (e.g., esterification of the carboxylic acid, as in ’s methyl ester derivatives) enhance lipophilicity temporarily.

Data Interpretation & Experimental Design

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC ( ) at timed intervals.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). ’s safety data emphasizes handling hygroscopic compounds in controlled atmospheres.
  • Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure ( advises caution for light-sensitive reagents).

Q. What computational tools are available to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and charge distribution. PubChem’s computed InChI and SMILES data () provide starting geometries. Solvent effects can be simulated using COSMO-RS. For validation, compare predicted activation energies with experimental kinetic data (e.g., rate constants from ’s enantioselective reductions).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.